Erbium nitrate hexahydrate

Übersicht

Beschreibung

Synthesis Analysis

Erbium Nitrate Hexahydrate is synthesized through various chemical routes, including the hydrothermal method and reaction with different organic and inorganic ligands. For instance, the hydrothermal reaction of erbium nitrate with isonicotinic acid results in erbium complexes characterized by strong photoluminescence, demonstrating the versatility of erbium nitrate hexahydrate in forming luminescent materials (Chen et al., 2008).

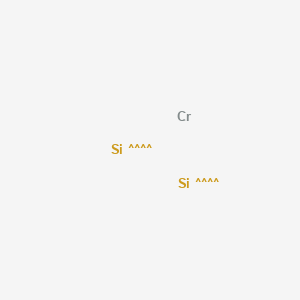

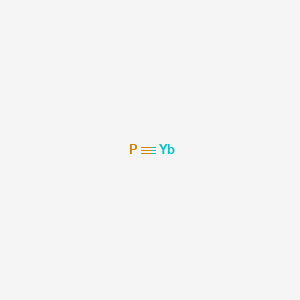

Molecular Structure Analysis

The molecular structure of erbium nitrate hexahydrate derivatives has been elucidated through X-ray diffraction techniques, revealing complex coordination geometries. For example, a study on a specific erbium nitrate complex showed that the Er3+ ion is chelated by four P=O and four N-O groups from organic ligands, replacing all coordinated water molecules, highlighting the compound's ability to form stable complexes (Yin & Kai, 1996).

Chemical Reactions and Properties

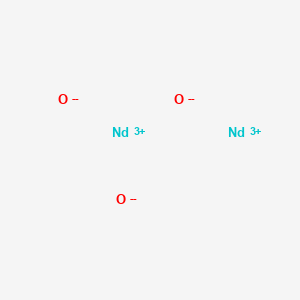

Erbium nitrate hexahydrate participates in various chemical reactions leading to the formation of materials with unique properties. For instance, its reaction under hydrothermal conditions can lead to the formation of Er2O3/Er2O3-RGO particles on silicon wafers, indicating its potential for creating superhydrophobic surfaces (Peng et al., 2020).

Physical Properties Analysis

The physical properties of materials derived from erbium nitrate hexahydrate, such as Erbium-doped Y2O3 nanotubes, are noteworthy. These materials exhibit remarkable photoluminescence, which is crucial for applications in optical devices and sensors (Mao et al., 2007).

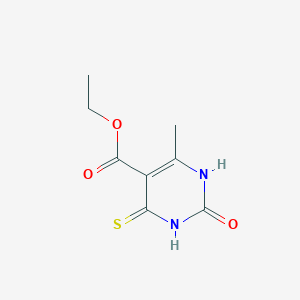

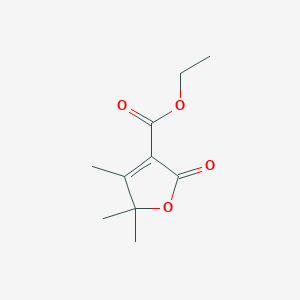

Chemical Properties Analysis

The chemical properties of erbium nitrate hexahydrate complexes, such as their ability to form coordination polymers with organic acids, are of significant interest. These polymers exhibit thermal stabilities and are characterized by their crystal structures and IR spectroscopy, highlighting the compound's versatility in materials science (Ren et al., 2006).

Wissenschaftliche Forschungsanwendungen

Synthesis of Nanocrystalline Erbium Vanadate (ErVO4)

- Scientific Field : Materials Science

- Application Summary : Erbium nitrate hexahydrate is used in the synthesis of nanocrystalline erbium vanadate (ErVO4), a material with potential applications in various fields, including catalysts, polarizers, laser host materials, and phosphors .

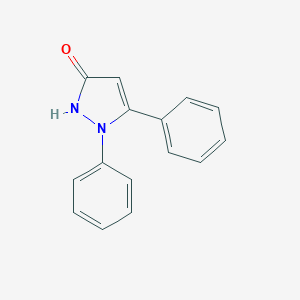

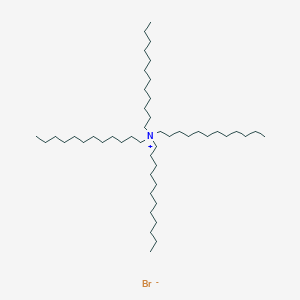

- Method of Application : The compound is synthesized via the co-precipitation method by using erbium nitrate hexahydrate and NH4VO3 in water. Three surfactants such as polyethylene glycol, sodium dodecyl sulfate, and cetyltrimethyl ammonium bromide were used to investigate their effects on the morphology and particle size of ErVO4 nanoparticles .

- Results or Outcomes : The synthesized nanoparticles indicated a paramagnetic behavior at room temperature. The photocatalytic degradations of methyl orange under ultraviolet light irradiation were carried out to evaluate the catalytic properties of nanocrystalline erbium vanadate ErVO4 .

Preparation of Metallic Erbium

- Scientific Field : Inorganic Chemistry

- Application Summary : Erbium nitrate hexahydrate is used to obtain metallic erbium .

- Method of Application : The specific method of application is not mentioned in the source .

- Results or Outcomes : The outcome is the production of metallic erbium .

Use as a Chemical Reagent

- Scientific Field : Analytical Chemistry

- Application Summary : Erbium nitrate hexahydrate is used as a chemical reagent .

- Method of Application : The specific method of application is not mentioned in the source .

- Results or Outcomes : The outcome is the use of erbium nitrate hexahydrate as a reagent in various chemical reactions .

Production of Ultra High Purity Compounds

- Scientific Field : Materials Science

- Method of Application : The specific method of application is not mentioned in the source .

Production of Nanoscale Materials

- Scientific Field : Nanotechnology

- Application Summary : Erbium nitrate hexahydrate is used as a precursor for the production of certain catalyst and nanoscale materials, including nanoparticles and nanopowders .

- Method of Application : The specific method of application is not mentioned in the source .

- Results or Outcomes : The outcome is the production of nanoscale materials .

Production of Ultra High Purity Erbium (III) Nitrate Hexahydrate

- Scientific Field : Materials Science

- Method of Application : The specific method of application is not mentioned in the source .

Production of Nanoscale Elemental Powders and Suspensions

- Scientific Field : Nanotechnology

- Application Summary : Erbium nitrate hexahydrate is used as a precursor for the production of nanoscale elemental powders and suspensions .

- Method of Application : The specific method of application is not mentioned in the source .

- Results or Outcomes : The outcome is the production of nanoscale elemental powders and suspensions .

Safety And Hazards

Erbium nitrate hexahydrate should be handled with care to avoid dust formation . It is advised to avoid breathing mist, gas, or vapors . Contact with skin and eyes should be avoided . Use personal protective equipment and wear chemical impermeable gloves . Ensure adequate ventilation and remove all sources of ignition .

Zukünftige Richtungen

Eigenschaften

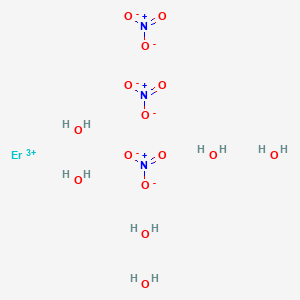

IUPAC Name |

erbium(3+);trinitrate;hexahydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Er.3NO3.6H2O/c;3*2-1(3)4;;;;;;/h;;;;6*1H2/q+3;3*-1;;;;;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXJVNCWLEGIRSJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].O.O.O.O.O.O.[Er+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

ErH12N3O15 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60158935 | |

| Record name | Erbium(III) nitrate, hexahydrate (1:3:6) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60158935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

461.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Erbium nitrate hexahydrate | |

CAS RN |

13476-05-6 | |

| Record name | Erbium(III) nitrate, hexahydrate (1:3:6) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013476056 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Erbium(III) nitrate, hexahydrate (1:3:6) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60158935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-(2-Morpholin-4-yl-ethyl)-[1,3,4]thiadiazol-2-ylamine](/img/structure/B80317.png)